molecular formula C15H21NO2 B2858339 Methyl 1-(4-methylbenzyl)-4-piperidinecarboxylate CAS No. 477856-45-4

Methyl 1-(4-methylbenzyl)-4-piperidinecarboxylate

Cat. No.: B2858339
CAS No.: 477856-45-4
M. Wt: 247.338
InChI Key: TVVZEZHHMNLUML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 1-(4-methylbenzyl)-4-piperidinecarboxylate” would likely involve a benzene ring due to the presence of the “methylbenzyl” component . The “piperidinecarboxylate” part suggests the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric Benzylation : Methyl 1-(4-methylbenzyl)-4-piperidinecarboxylate has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the production of chiral 3-benzylpiperidine compounds, which are significant in the preparation of biologically active compounds (Wang, Zhao, Xue, & Chen, 2018).

Crystal Structure and Bioactivity

  • Synthesis and Bioactivity Analysis : Research includes the synthesis of novel compounds involving this compound and their crystal structure characterization. Studies have shown that such compounds exhibit inhibitory activities against various fungi (Xue Si-jia, 2011).

Pharmacological Properties

  • Preclinical Pharmacology and Pharmacokinetics : The compound has been studied for its pharmacodynamic and pharmacokinetic properties, particularly in the context of its use as a selective antagonist for specific receptors. These studies are crucial for understanding the compound's effectiveness and safety profile in potential therapeutic applications (Garner et al., 2015).

Medicinal Chemistry Synthesis

  • Palladium-Catalyzed CH Functionalization : this compound plays a role in the synthesis of oxindoles through palladium-catalyzed CH functionalization, indicating its importance in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : The compound has been used in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which was then evaluated for its antimicrobial properties, demonstrating its potential in developing new antimicrobial agents (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Molecular Structure Analysis

  • Spectroscopic Investigation and Molecular Docking : Studies have been conducted to analyze the molecular structure of related compounds using spectroscopic methods and molecular docking, which help in understanding the molecular interactions and potential applications in various fields (Subashini & Periandy, 2017).

Properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVZEZHHMNLUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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